Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohexylmethyl group, an oxo group, and an octahydrocycloocta[B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclooctane ring, followed by the introduction of the pyridine ring and the carboxylate group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound’s potential therapeutic properties are explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Cyclooctane derivatives: These compounds share the cyclooctane ring but may have different functional groups.
Pyridine derivatives: These compounds contain the pyridine ring and may have various substituents.
Carboxylate esters: These compounds have the carboxylate ester functional group but different ring systems.
The uniqueness of this compound lies in its combination of these structural elements, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C21H31NO3 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 1-(cyclohexylmethyl)-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)18-14-17-12-8-3-4-9-13-19(17)22(20(18)23)15-16-10-6-5-7-11-16/h14,16H,2-13,15H2,1H3 |
InChI Key |
AIYGICYSEIDTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCCCC2)N(C1=O)CC3CCCCC3 |
Origin of Product |
United States |
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